(S)-2-Methylbutan-1-amine hydrochloride
Description
Significance of Chiral Amines in Organic Chemistry
Chiral amines are organic compounds that are indispensable in the synthesis of a vast array of valuable molecules. nih.gov They are particularly crucial as intermediates and building blocks for active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals. openaccessgovernment.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals feature a chiral amine fragment within their structure. openaccessgovernment.orgacs.org The significance of chirality stems from its central role in biological systems; molecules in living organisms are typically present in a single enantiomeric form. openaccessgovernment.org Consequently, the therapeutic effect of a drug is often associated with only one of its enantiomers, while the other may be inactive or even cause adverse effects. openaccessgovernment.org
Beyond their role as structural components, chiral amines are widely employed as resolving agents for the separation of racemic mixtures and as foundational elements for the synthesis of chiral ligands and organocatalysts. sigmaaldrich.comrsc.org These catalysts are instrumental in steering chemical reactions to favor the formation of one enantiomer over the other, a process known as asymmetric catalysis. alfachemic.com The ability of chiral amines to form enamine or imine intermediates with carbonyl compounds is a key mechanism through which they facilitate a variety of asymmetric transformations, including Aldol (B89426) and Mannich reactions, Michael additions, and Diels-Alder reactions. alfachemic.com
Overview of (S)-2-Methylbutan-1-amine Hydrochloride as a Chiral Scaffold
This compound provides a simple yet effective chiral scaffold for synthetic chemists. As a primary amine derived from the chiral pool, specifically from (S)-isoleucine, it offers a readily available source of chirality. The term "chiral building block" refers to a molecule that possesses at least one stereogenic center and can be incorporated into a larger molecule to create a new, complex chiral substance. rsc.org this compound fits this description perfectly, with its chiral center at the second carbon of the butyl chain.
The utility of this compound lies in its ability to be used in the construction of more complex chiral molecules. For example, it can be used to introduce a specific stereocenter that may be crucial for the biological activity of a target molecule, such as a pharmaceutical or a natural product. acs.org The amine group provides a reactive handle for a wide range of chemical transformations, while the fixed stereochemistry of the adjacent carbon directs the stereochemical outcome of subsequent reactions.
Below are the key chemical and physical properties of the compound.
| Property | Value |
| IUPAC Name | (2S)-2-methylbutan-1-amine;hydrochloride nih.gov |
| Molecular Formula | C₅H₁₄ClN nih.gov |
| Molecular Weight | 123.62 g/mol nih.gov |
| SMILES | CCC@HCN.Cl nih.gov |
| InChIKey | AFKKTHZFBOANFY-JEDNCBNOSA-N nih.gov |
| Parent Compound | (S)-2-Methylbutylamine nih.gov |
Historical Context of Chiral Amine Synthesis
The synthesis of enantiomerically pure amines has evolved significantly over the years. Classically, the primary method for obtaining chiral amines was through the resolution of a racemic mixture, which contains equal amounts of both enantiomers. sigmaaldrich.com This process typically involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the pure enantiomer of the amine can be recovered.
While effective, resolution is inherently inefficient, as the maximum theoretical yield for the desired enantiomer is only 50%. This has driven the development of more advanced and efficient methods known as asymmetric synthesis. A major breakthrough in this area has been the development of catalytic asymmetric hydrogenation of prochiral imines and enamines. acs.org This method uses a small amount of a chiral transition metal catalyst to produce large quantities of a single-enantiomer amine, often with very high enantioselectivity. acs.org
In recent decades, biocatalysis has emerged as a powerful and sustainable alternative for chiral amine synthesis. nih.govopenaccessgovernment.org Enzymes such as transaminases, amine dehydrogenases, and oxidases can produce chiral amines with exceptional selectivity under mild, environmentally friendly conditions. nih.govacs.org Protein engineering and directed evolution have been used to create enzymes with improved stability, broader substrate scope, and enhanced catalytic efficiency, making biocatalytic routes increasingly viable for industrial-scale production. nih.gov These modern catalytic approaches, both chemical and biological, represent a paradigm shift from classical resolution, offering more atom-economical and sustainable pathways to these vital chemical building blocks. rsc.org
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-3-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKKTHZFBOANFY-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Principles Applied to S 2 Methylbutan 1 Amine Hydrochloride
Absolute Configuration and Enantiopurity of (S)-2-Methylbutan-1-amine
The stereochemistry of (S)-2-Methylbutan-1-amine is defined by the spatial arrangement of the groups attached to its chiral center. The chiral carbon is the second carbon atom in the butane (B89635) chain, which is bonded to a hydrogen atom, a methyl group, an ethyl group, and an aminomethyl group (-CH₂NH₂).
The designation "(S)" refers to the absolute configuration at this stereocenter, determined using the Cahn-Ingold-Prelog (CIP) priority rules. For (S)-2-Methylbutan-1-amine, the priorities are assigned as follows:
-CH₂NH₂ (highest priority due to the nitrogen atom)
-CH₂CH₃ (ethyl group)
-CH₃ (methyl group)
-H (lowest priority)
When viewing the molecule with the lowest-priority group (hydrogen) pointing away from the observer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a counter-clockwise direction, hence the "(S)" designation (from the Latin sinister for left). The hydrochloride salt form does not alter the stereochemistry of the chiral amine. nih.gov
Enantiopurity, or enantiomeric excess (ee), is a measure of the purity of a sample of a chiral substance. It quantifies the degree to which one enantiomer is present in excess of the other. For (S)-2-Methylbutan-1-amine to be effective in asymmetric synthesis, it must have a high enantiopurity, meaning it consists almost exclusively of the (S)-enantiomer with minimal contamination from its mirror image, (R)-2-Methylbutan-1-amine.
The determination of absolute configuration and enantiomeric excess can be achieved through various analytical techniques. One common method involves converting the chiral amine into diastereomeric derivatives by reacting it with a chiral derivatizing agent, such as an enantiopure acid. The resulting diastereomers have different physical properties and can be distinguished and quantified using methods like NMR spectroscopy or chromatography. For instance, the absolute configuration of related chiral alcohols has been determined by analyzing the ¹H-NMR spectra of their diastereomeric esters formed with L-valine. scielo.br This principle can be extended to chiral amines.
Table 1: Properties of (S)-2-Methylbutan-1-amine hydrochloride
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-methylbutan-1-amine;hydrochloride nih.gov |
| Molecular Formula | C₅H₁₄ClN nih.gov |
| Molecular Weight | 123.62 g/mol nih.gov |
| Canonical SMILES | CCC@HCN.Cl nih.gov |
Chirality Transfer Mechanisms in Reactions Involving Chiral Amines
Chirality transfer is a fundamental concept in asymmetric synthesis where a chiral feature in a substrate, reagent, or catalyst directs the formation of a new chiral center with a preferred stereochemistry. wikipedia.orgchemeurope.com Chiral amines like (S)-2-Methylbutan-1-amine are pivotal in these processes, acting through several distinct mechanisms of asymmetric induction. wikipedia.orgchemeurope.comspjainsasaram.co.in Asymmetric induction is the process that preferentially forms one enantiomer or diastereoisomer over the other, leading to an optically active product. wikipedia.orgchemeurope.com
Internal asymmetric induction occurs when a pre-existing chiral center within the substrate molecule dictates the stereochemical outcome of a reaction at a different site in the same molecule. wikipedia.orgchemeurope.com The chiral center is covalently bonded to the reactive center and remains part of the molecule throughout the transformation. wikipedia.org This strategy often utilizes starting materials from the "chiral pool," which are naturally occurring, enantiomerically pure compounds like amino acids or carbohydrates. wikipedia.orgmdpi.com
In the context of (S)-2-Methylbutan-1-amine, if it were incorporated into a larger molecule, its inherent chiral center could influence the stereochemistry of subsequent reactions on that molecule. For example, if the amine were part of a substrate, its chiral carbon could sterically or electronically control the approach of a reagent to a nearby reactive functional group, resulting in the formation of a new stereocenter with a specific configuration. This is also known as substrate-controlled asymmetric induction. mdpi.comresearchgate.net
Relayed asymmetric induction, also known as auxiliary-controlled induction, involves the temporary attachment of a chiral molecule, called a chiral auxiliary, to an achiral substrate. wikipedia.orgchemeurope.com The auxiliary guides the stereochemical course of a reaction, and after the new chiral center is created, the auxiliary is removed. wikipedia.org
Chiral amines are frequently used as chiral auxiliaries. For instance, (S)-2-Methylbutan-1-amine could be condensed with a ketone or aldehyde to form a chiral imine or enamine. The steric and electronic properties of the chiral amine would then block one face of the C=N or C=C double bond, directing an incoming nucleophile to the opposite face. This results in a diastereoselective addition. Subsequent hydrolysis of the imine or enamine removes the chiral auxiliary, yielding an enantiomerically enriched product. wikipedia.org
External asymmetric induction is achieved when chirality is introduced into the transition state of a reaction by a chiral catalyst that is not covalently bonded to the substrate. wikipedia.orgchemeurope.com This is a highly efficient and economically desirable method because only a small, substoichiometric amount of the chiral catalyst is needed to generate a large quantity of chiral product. wikipedia.orgchemeurope.com
Chiral amines, including structures similar to (S)-2-Methylbutan-1-amine, are workhorses in the field of organocatalysis. psu.edunih.gov They can function in several ways:
As Brønsted bases: They can deprotonate a substrate to form a chiral enolate or other nucleophilic species.
As nucleophiles: They can react with substrates to form key intermediates. For example, secondary amines can react with α,β-unsaturated aldehydes to form chiral iminium ions, which are more reactive electrophiles, or with carbonyl compounds to form chiral enamines, which are activated nucleophiles. nih.gov
As chiral ligands: They can coordinate to a metal center, creating a chiral metal complex that catalyzes a reaction with high stereoselectivity. psu.edu The combination of metal catalysis and organocatalysis, known as relay catalysis, has emerged as a powerful strategy. organic-chemistry.orgacs.orgresearchgate.net
In these catalytic cycles, the chiral amine or its derivative creates a chiral environment around the reacting molecules, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. beilstein-journals.org
Table 2: Mechanisms of Asymmetric Induction
| Induction Type | Description | Role of Chiral Amine |
|---|---|---|
| Internal Asymmetric Induction | A chiral center within the substrate directs the stereochemistry of a new chiral center. wikipedia.orgchemeurope.com | The amine's chiral center is an integral part of the starting material. |
| Relayed Asymmetric Induction | A chiral auxiliary is temporarily attached to the substrate to direct the reaction, then removed. wikipedia.orgchemeurope.com | The amine acts as a recoverable chiral auxiliary. |
| External Asymmetric Induction | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. wikipedia.orgchemeurope.com | The amine functions as an organocatalyst or as a ligand in a metal complex. psu.edu |
Diastereoselection and Enantioselection in Synthetic Pathways
The utility of (S)-2-Methylbutan-1-amine and other chiral amines in synthesis is measured by their ability to control diastereoselection and enantioselection.
Enantioselection refers to the preferential formation of one enantiomer over its mirror image in a reaction where a chiral center is formed from an achiral substrate. This is the primary goal of asymmetric catalysis, where a chiral catalyst like a chiral amine differentiates between two enantiomeric transition states. nih.gov For example, the asymmetric hydrogenation of prochiral imines using a chiral catalyst is a direct route to valuable α-chiral amines. nih.gov
Diastereoselection describes the preferential formation of one diastereomer over other possible diastereomers. This occurs when a molecule that already contains a chiral center undergoes a reaction to create a new one. The interaction between the existing chiral center and the approaching reagents leads to diastereomeric transition states with different energies, favoring the formation of one diastereomer. The use of chiral amines as auxiliaries is a classic example of diastereoselection. The reaction of the chiral imine (formed from the substrate and the chiral amine auxiliary) with a reagent creates a product with two chiral centers, but one diastereomer is formed in excess due to the directing effect of the auxiliary. wikipedia.org
The combination of metal complexes with chiral amines or their derivatives (like chiral phosphoric acids derived from chiral scaffolds) in relay catalysis has enabled the synthesis of complex molecules with excellent enantio- and diastereoselectivities. acs.orgresearchgate.net Such systems can activate substrates sequentially, allowing for multiple bond-forming events in a single pot with high stereocontrol. organic-chemistry.orgresearchgate.net For instance, gold/chiral amine relay catalysis has been used to synthesize C2-quaternary indolin-3-ones with high yields and stereoselectivity. acs.org
Synthetic Methodologies for S 2 Methylbutan 1 Amine Hydrochloride and Its Chiral Analogues
Chemical Synthesis Approaches
A range of synthetic strategies have been developed to access chiral amines, each with its own advantages regarding starting material availability, scalability, and stereochemical control. These methods leverage foundational principles of asymmetric synthesis to construct the desired chiral amine core.
Multi-Step Synthesis from Chiral Precursors
One of the most established methods for synthesizing chiral molecules is to begin with a readily available, enantiomerically pure starting material from the "chiral pool." For (S)-2-Methylbutan-1-amine, natural amino acids and other biological molecules serve as excellent starting points.
A common precursor is the amino acid L-isoleucine, which possesses the required (S)-configuration at the C2 position. The synthesis involves the transformation of the amino acid into the corresponding chiral alcohol, (S)-2-methylbutan-1-ol, which can then be converted to the target amine. rsc.org For instance, L-isoleucine can be converted to D-alloisoleucine, and in a related approach, (S)-2-methylbutan-1-ol is used to synthesize an epimeric mixture of L-isoleucine and D-alloisoleucine, which is then resolved enzymatically. rsc.org This highlights the accessibility of (S)-2-methylbutan-1-ol from chiral pool sources. rsc.orgnih.gov Once the chiral alcohol is obtained, it can be converted to the amine via methods such as conversion to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine source, or through oxidation to the aldehyde followed by reductive amination.
Another sophisticated approach for creating the chiral backbone is through boronic ester homologation. This method allows for a one-carbon chain extension with complete control over the absolute configuration of the newly formed stereocenter. sciforum.netresearchgate.net For example, the synthesis of R-(+)-2-methylbutanol has been achieved in four steps with high enantiomeric excess using this methodology, starting from boron triisopropylate and a chiral diol auxiliary. sciforum.netresearchgate.net A similar strategy could be adapted for the (S)-enantiomer.
Table 1: Examples of Chiral Precursors and Synthetic Transformations
| Chiral Precursor | Intermediate | Target Transformation | Key Steps | Reference |
|---|---|---|---|---|
| L-Isoleucine | (S)-2-Methylbutan-1-ol | (S)-2-Methylbutan-1-amine | Conversion of amino acid to alcohol, then alcohol to amine (e.g., via tosylation and amination). | rsc.org |
| Boron Triisopropylate / (S,S)-DICHED | Chiral Boronic Ester | R-(+)-2-Methylbutan-1-ol | Asymmetric boronic ester homologation with dichloromethyllithium. | sciforum.netresearchgate.net |
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for C-N bond formation, converting aldehydes or ketones into amines. wikipedia.org The reaction proceeds via an intermediate imine, which is then reduced to the final amine. wikipedia.org For the synthesis of chiral amines like (S)-2-Methylbutan-1-amine, asymmetric reductive amination (ARA) of the corresponding prochiral ketone or aldehyde (2-methylbutanal) is a highly direct and atom-economical approach. nih.gov
This transformation can be achieved using a chiral catalyst that facilitates the enantioselective reduction of the imine intermediate. wikipedia.org Significant progress has been made in developing catalysts for this purpose, often based on transition metals like ruthenium, iridium, and cobalt, paired with chiral ligands. mdpi.comacs.orgnih.gov These catalytic systems can achieve high yields and excellent enantioselectivities. nih.gov For example, a "one-pot" asymmetric reductive amination of β-keto amides using a Ru(OAc)2((R)-dm-segphos) catalyst has been shown to produce unprotected β-amino amides with enantiomeric excesses ranging from 94.7% to 99.5%. nih.gov Similarly, cobalt-based catalysts have been used for the reductive amination of aromatic aldehydes with yields of 72–96%. mdpi.comresearchgate.net Biocatalysis, using enzymes like amine dehydrogenases (AmDHs), also represents a green and highly selective alternative for the reductive amination of ketones. rsc.org
Table 2: Catalytic Systems for Asymmetric Reductive Amination
| Catalyst System | Substrate Type | Reducing Agent | Key Features | Reference |
|---|---|---|---|---|
| Ru(OAc)2 with C3-TunePhos-type ligand | Simple Ketones | H2 | Direct synthesis of chiral primary amines with excellent yields and enantioselectivities. | chemistryviews.org |
| Co-containing composites | Aromatic Aldehydes | H2 | High yields (72-96%) for N-substituted amines. | mdpi.comresearchgate.net |
| Cp*Ir complexes with chiral N-(2-picolyl)sulfonamidato ligand | Benzylic Ketones | β-amino alcohols (as chiral aminating agents) | Convenient route to optically active primary β-arylamines. | organic-chemistry.org |
| Amine Dehydrogenase (AmDH) | Ketones | NAD(P)H | High enantioselectivity (ee ≥99.5%) and yield (88%) for specific substrates. | rsc.org |
Nucleophilic Substitution Reactions (SN1/SN2) in Chiral Contexts
Nucleophilic substitution is a fundamental reaction in organic synthesis where a nucleophile replaces a leaving group on an electrophilic carbon atom. organic-chemistry.org The stereochemical outcome of such a reaction is critically dependent on the mechanism, which can be either unimolecular (SN1) or bimolecular (SN2). organic-chemistry.orgmasterorganicchemistry.com
In the context of synthesizing chiral amines, controlling the stereochemistry is paramount. An SN2 reaction proceeds through a concerted mechanism involving backside attack by the nucleophile, which results in a predictable inversion of the stereochemical configuration at the chiral center. organic-chemistry.orglibretexts.org In contrast, an SN1 reaction involves the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face, typically leading to a racemic or near-racemic mixture of products. organic-chemistry.orglibretexts.orgyoutube.com
Therefore, to synthesize a chiral amine like (S)-2-Methylbutan-1-amine with high enantiopurity via nucleophilic substitution, conditions must favor the SN2 pathway. This typically involves:
Starting with a chiral alcohol (e.g., (R)-2-methylbutan-1-ol) to achieve the (S)-amine product after inversion.
Converting the alcohol's hydroxyl group into a good leaving group (e.g., tosylate, mesylate, or halide).
Using a primary substrate, as SN2 reactions are sensitive to steric hindrance. youtube.com
Employing a strong nitrogen nucleophile, such as azide (B81097) followed by reduction, or ammonia (B1221849), although over-alkylation can be an issue with ammonia. organic-chemistry.org
Using a polar aprotic solvent.
Table 3: Comparison of SN1 and SN2 Reactions in Chiral Amine Synthesis
| Feature | SN1 Reaction | SN2 Reaction |
|---|---|---|
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Stereochemistry | Racemization (mixture of enantiomers) | Inversion of configuration |
| Substrate Preference | Tertiary > Secondary | Methyl > Primary > Secondary |
| Application to Chiral Amines | Generally avoided due to loss of stereochemical control. | Preferred method for predictable stereochemical outcome. |
Stereoselective Alkylation Methods
Stereoselective alkylation provides a powerful means to construct chiral centers. In the context of amine synthesis, this often involves the alkylation of an imine or enamine derivative that contains a chiral auxiliary. The auxiliary directs the approach of the incoming alkyl group, leading to the formation of one diastereomer in preference to the other.
A prominent example is the use of Ellman's tert-butanesulfinamide, which serves as both a chiral auxiliary and an amino source. nih.gov It reacts with aldehydes or ketones to form N-sulfinyl imines. These intermediates can then be reacted with organometallic reagents (e.g., Grignard or organolithium reagents). The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, forcing the nucleophile to attack from the less hindered side, thus inducing high diastereoselectivity. Subsequent acidic hydrolysis cleaves the sulfinamide group to reveal the chiral primary amine. This method offers access to a wide range of primary chiral amines with high enantiomeric purity. nih.gov
Similarly, the diastereoselective alkylation of enamides derived from chiral amines can be employed to synthesize more complex chiral amine structures. These methods provide a modular approach to building molecules with multiple stereocenters. nih.gov
Amidation and Subsequent Reduction
Another versatile route to primary amines involves the reduction of amides. This two-step sequence starts with a carboxylic acid, which is first converted into an amide and then reduced. For the synthesis of (S)-2-Methylbutan-1-amine, one would start with the corresponding chiral carboxylic acid, (S)-2-methylbutanoic acid, which can be obtained from the chiral pool, for example, through the catabolism of L-isoleucine by microorganisms like Bacillus spizizenii. nih.gov
The amidation step, the coupling of the carboxylic acid with ammonia or an amine, can be promoted by various reagents. Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective for the direct amidation of a wide range of carboxylic acids and amines, including N-protected amino acids, with low levels of racemization. acs.orgnih.gov
Once the amide is formed, it can be reduced to the amine. Lithium aluminum hydride (LiAlH4) is a classic and powerful reagent for this transformation, capable of reducing primary, secondary, and tertiary amides. libretexts.org More recently, catalytic methods have been developed. For instance, a two-step, one-pot reaction has been reported that uses phenylsilane (B129415) for both the amidation of a carboxylic acid and the subsequent zinc-catalyzed reduction of the intermediate amide. rsc.org This method is applicable to a broad scope of substrates and avoids the use of more hazardous metal hydrides. rsc.org
Ring-Opening Reactions of Chiral Heterocycles (e.g., Aziridines)
Chiral aziridines, strained three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates for preparing enantiopure β-functionalized amines. mdpi.comfrontiersin.org The high ring strain facilitates nucleophilic ring-opening reactions, which typically proceed with high regio- and stereoselectivity. mdpi.comnih.gov
The reaction involves the attack of a nucleophile on one of the aziridine's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. In general, for activated aziridines (e.g., N-tosyl or N-acyl), the ring-opening occurs via an SN2-type mechanism. The nucleophile attacks the less sterically hindered carbon atom, resulting in inversion of stereochemistry at that center. nih.gov This predictable outcome makes chiral aziridines powerful building blocks. A wide variety of nucleophiles can be employed, including organometallics (organocuprates, Grignard reagents), azides, cyanides, and thiols, allowing for the introduction of diverse functionalities. mdpi.comnih.govacs.org For example, the reaction of a chiral aziridine (B145994) with an organocuprate can introduce an alkyl or aryl group, leading to the synthesis of complex chiral amines.
Table 4: Examples of Nucleophilic Ring-Opening of Chiral Aziridines
| Aziridine Type | Nucleophile | Product Type | Key Features | Reference |
|---|---|---|---|---|
| N-Tosyl Aziridine | Organocuprates (R2CuLi) | β-Alkylated/Arylated Amine | SN2 attack at the less substituted carbon. | acs.org |
| N-Acyl Aziridine | Azide (N3-) | β-Azido Amine | Product can be reduced to a 1,2-diamine. | nih.gov |
| N-Tosyl Aziridine | Thiophenol (PhSH) | β-Thio Amine | Fully regioselective reaction. | nih.gov |
| N-Tosyl Aziridine | Aryl Iodides (with Pd-catalysis) | β-Aryl Amine | Intramolecular C-N coupling following ring-opening. | mdpi.com |
Biocatalytic Synthesis of Chiral Amines
The synthesis of enantiomerically pure amines is of significant interest in the pharmaceutical and chemical industries. Biocatalysis, utilizing enzymes for chemical transformations, offers a highly selective and sustainable alternative to traditional chemical methods. pbworks.com Two prominent enzymatic strategies for producing chiral amines like (S)-2-Methylbutan-1-amine are through the reductive amination catalyzed by amine dehydrogenases (AmDHs) and via amino group transfer mediated by transaminases (TAs).
Amine Dehydrogenase (AmDH)-Catalyzed Reductive Amination
The utility of AmDHs has been demonstrated across a range of aliphatic and aromatic carbonyl compounds. nih.gov While many studies focus on producing (R)-amines with high stereoselectivity, the appropriate choice of enzyme can yield the (S)-enantiomer. rsc.org Wild-type AmDHs, without the need for protein engineering, have proven effective for the synthesis of short-chain, unfunctionalized chiral amines. frontiersin.org For instance, wild-type AmDHs such as MsmeAmDH have shown high conversion rates and enantioselectivity for small alkyl ketones. frontiersin.org Research has demonstrated that these enzymes can accept various small ketones and aldehydes, yielding the corresponding chiral amines with moderate to excellent enantiomeric excess (ee). frontiersin.org
The enantioselectivity and conversion efficiency are highly dependent on the specific enzyme and substrate pairing. The table below, based on data for analogous short-chain substrates, illustrates the typical performance of wild-type AmDHs in biocatalytic reductive amination.
| Substrate (Ketone) | Enzyme | Product Amine | Conversion (%) | Enantiomeric Excess (ee %) |
| Butan-2-one | MsmeAmDH | (S)-Butan-2-amine | >99 | 93.6 |
| 1-Methoxypropan-2-one | MsmeAmDH | (S)-1-Methoxypropan-2-amine | >99 | 98.1 |
| 3-Hydroxybutan-2-one | MsmeAmDH | (2S,3S)-3-Aminobutan-2-ol | >99 | 99.4 |
| Chloroacetone | CfusAmDH | (S)-1-Chloro-propan-2-amine | 97.1 | 82.5 |
| Table based on data for analogous substrates from biocatalytic studies. frontiersin.org |
The practical applicability of AmDH-catalyzed reactions has been confirmed through semi-preparative scale-up experiments. frontiersin.org Studies involving substrates like butan-2-one and 1-methoxypropan-2-one have highlighted the potential for larger-scale synthesis. frontiersin.org In a typical semi-preparative synthesis, a reaction might be performed at a 7.5 mmol scale with a substrate concentration of 150 mM. frontiersin.org
For the synthesis of (S)-butan-2-amine, a close analogue of (S)-2-methylbutan-1-amine, reactions using MsmeAmDH (0.5 mg/mL) have achieved over 99% conversion within 24 hours. frontiersin.org Following the reaction, the desired chiral amine was successfully isolated via distillation, affording a 51% yield and an enantiomeric excess of 92.6%. frontiersin.org Similarly, the synthesis of (S)-1-methoxypropan-2-amine ((S)-MOIPA) was successfully scaled up under similar conditions, demonstrating the robustness of these wild-type enzymes for producing valuable chiral building blocks. frontiersin.org
Transaminase-Mediated Routes
Transaminases (TAs), specifically ω-transaminases (ω-TAs), represent one of the most versatile biocatalytic methods for producing primary amines. mdpi.comnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a suitable amine donor to a carbonyl acceptor. worktribe.com To synthesize (S)-2-methylbutan-1-amine, 2-methylbutanal would serve as the amine acceptor.
A significant advantage of this route is the ability to drive the reaction equilibrium towards product formation by using inexpensive, "smart" amine donors like isopropylamine (B41738). nih.gov When isopropylamine is used as the donor, the resulting co-product is acetone (B3395972), which is volatile and can be easily removed, thus shifting the equilibrium to favor the synthesis of the target amine. worktribe.com While industrial applications can be limited by factors such as substrate scope and reaction equilibrium, significant progress has been made through both protein and reaction engineering to overcome these challenges. worktribe.comnih.gov The transaminase technology has been successfully applied to the multi-ton annual production of related chiral amines, such as (S)-1-methoxy-isopropylamine ((S)-Moipa) and (S)-2-amino-3-methylbutane, underscoring its industrial viability. nih.gov
Resolution of Racemic 2-Methylbutan-1-amine
An alternative to asymmetric synthesis is the resolution of a racemic mixture, which contains equal amounts of both the (R) and (S) enantiomers. pbworks.com Resolution is the process of separating these enantiomers. pbworks.com Since enantiomers possess identical physical properties like boiling point and solubility, direct separation is difficult. libretexts.org The most common chemical method to achieve this separation is through their conversion into diastereomers, which have different physical properties and can therefore be separated. libretexts.org
Diastereomeric Salt Formation
The resolution of a racemic amine is frequently accomplished by forming diastereomeric salts. fiveable.me This process involves reacting the racemic base, in this case, (R,S)-2-methylbutan-1-amine, with an enantiomerically pure chiral acid, which acts as a resolving agent. libretexts.org Commonly used chiral resolving agents for amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org
The acid-base reaction between the racemic amine and the single-enantiomer acid produces a mixture of two diastereomeric salts. pbworks.com For example, reacting racemic 2-methylbutan-1-amine with (R,R)-tartaric acid yields two salts: [(S)-2-methylbutan-1-ammonium][(R,R)-tartrate] and [(R)-2-methylbutan-1-ammonium][(R,R)-tartrate]. These two salts are diastereomers of each other.
Crucially, diastereomers have distinct physical properties, including different solubilities in a specific solvent. pbworks.comfiveable.me This difference allows for their separation by a technique called fractional crystallization. fiveable.me By carefully choosing a solvent, one of the diastereomeric salts can be made to crystallize and precipitate out of the solution while the other remains dissolved. pbworks.com The solid, less-soluble salt is then isolated by filtration. pbworks.com
In the final step, the enantiomerically pure amine is recovered from the isolated diastereomeric salt. This is achieved by treating the salt with a strong base, such as sodium hydroxide (B78521) (NaOH), which neutralizes the chiral acid and liberates the free, enantiomerically pure amine. pbworks.com
Kinetic Resolution Techniques
Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer. In the synthesis of (S)-2-Methylbutan-1-amine and its chiral analogues, enzymatic kinetic resolution, particularly using lipases, has proven to be a highly effective technique.
The primary advantage of kinetic resolution lies in its ability to produce enantiomerically enriched amines from readily available racemic starting materials. Lipases, a class of hydrolases, are frequently the biocatalysts of choice due to their broad substrate specificity, high enantioselectivity, and operational stability in organic solvents. tandfonline.comnih.gov The most common approach involves the enantioselective acylation of the racemic amine, where one enantiomer is preferentially converted to an amide, allowing for the separation of the unreacted amine enantiomer.
Key parameters that influence the success of a lipase-catalyzed kinetic resolution include the choice of lipase (B570770), the acylating agent, the solvent, and the reaction temperature. nih.gov Immobilized lipases, such as Candida antarctica lipase B (CAL-B), are often preferred as they can be easily recovered and reused, enhancing the economic viability of the process. rsc.org
Enzymatic Kinetic Resolution of Aliphatic Amines
Research by Davis and Durden (2001) demonstrated the successful resolution of a series of chiral aliphatic amines using immobilized Candida antarctica lipase (Novozym 435) with ethyl acetate (B1210297) as the acyl donor. tandfonline.com This study provides valuable insights into the resolution of amines structurally similar to 2-methylbutan-1-amine. The (S)-enantiomer of the amines consistently reacted faster to form the corresponding N-acetyl derivative, leaving the unreacted (R)-enantiomer in high enantiomeric excess.
The general scheme for this resolution is as follows:
(R,S)-Amine + Acyl Donor --(Lipase)--> (S)-Amide + (R)-Amine
The unreacted (R)-amine can then be separated from the (S)-amide. To obtain the (S)-amine, the resulting (S)-amide is subsequently hydrolyzed.
The following table summarizes the results for the kinetic resolution of various aliphatic amines, which serve as close analogues to 2-methylbutan-1-amine.
Table 1: Lipase-Catalyzed Kinetic Resolution of Chiral Aliphatic Amines
| Racemic Amine | Reaction Time (days) | Conversion (%) | Enantiomeric Excess of Unreacted (R)-Amine (%) |
|---|---|---|---|
| 2-Pentylamine | 4 | 55 | 95.7 |
| 2-Hexylamine | 5 | 54 | 97.5 |
| 2-Heptylamine | 7 | 52 | 96.6 |
| 2-Octylamine | 10 | 53 | 97.0 |
Data sourced from Davis and Durden, 2001. tandfonline.com
The data indicates that high enantiomeric excess can be achieved for the unreacted (R)-amine. To obtain the (S)-amine with high purity, the corresponding (S)-amide formed in the resolution is isolated and then hydrolyzed.
Dynamic Kinetic Resolution (DKR)
A significant limitation of classical kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. To overcome this, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. rsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
For aliphatic amines, DKR can be achieved by coupling a lipase-catalyzed acylation with a racemization catalyst, such as a heterogeneous ruthenium catalyst. rsc.org The racemization catalyst continuously converts the less reactive (R)-amine into the racemate, allowing the lipase to selectively acylate the (S)-enantiomer, thereby driving the reaction towards a high yield of the desired (S)-amide.
A study on the DKR of 2-aminooctane, a chiral aliphatic amine, demonstrated the feasibility of this approach. rsc.org By combining an immobilized Candida antarctica lipase B (CalB) with a Ru(III) on zeolite racemization catalyst, a high yield and enantiomeric excess of the corresponding amide were achieved.
Table 2: Dynamic Kinetic Resolution of 2-Aminooctane
| Catalyst System | Acylating Agent | Yield (%) | Enantiomeric Excess (%) | Selectivity (%) |
|---|---|---|---|---|
| CalB + Ru/Zeolite | Isopentyl propionate | >50 | 96 | 97 |
Data sourced from a study on dynamic kinetic resolution of aliphatic amines. rsc.org
While specific data for the direct kinetic resolution of (S)-2-Methylbutan-1-amine hydrochloride is not extensively detailed in the reviewed literature, the successful application of these methodologies to its close structural analogues strongly suggests their applicability. The principles of lipase-catalyzed kinetic and dynamic kinetic resolution provide a robust framework for obtaining this chiral amine in high enantiomeric purity.
Reactivity and Reaction Mechanisms of S 2 Methylbutan 1 Amine Hydrochloride
Amination Reactions
(S)-2-Methylbutan-1-amine and its hydrochloride salt are utilized in amination reactions, particularly in reductive amination, to introduce the chiral 2-methylbutylamino group into other molecules. Reductive amination involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. williams.edumasterorganicchemistry.com This method is a powerful tool for forming carbon-nitrogen bonds in a controlled manner. masterorganicchemistry.com
The general process of reductive amination can be broken down into two main steps:
Imine Formation: The primary amine attacks the carbonyl carbon of an aldehyde or ketone to form a carbinolamine, which then dehydrates to yield an imine (Schiff base). mdma.ch
Reduction: The imine is subsequently reduced to an amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the protonated imine over the starting carbonyl compound. masterorganicchemistry.com
While direct alkylation of amines with alkyl halides is another form of amination, it often leads to multiple alkylations, producing a mixture of primary, secondary, and tertiary amines. rsc.org Reductive amination provides a more controlled alternative for producing secondary and tertiary amines. masterorganicchemistry.com
The following table outlines representative reductive amination reactions involving amines with carbonyl compounds.
| Carbonyl Compound | Amine | Reducing Agent | Product | Yield (%) | Reference |
| Aldehyde/Ketone | Primary Amine | NaBH(OAc)3 | Secondary Amine | High | nbu.ac.in |
| Ketone | Benzylamine | H2, Pd/C | N-benzyl amine | High | General |
| Aldehyde | Primary Amine | α-picoline-borane | N-Alkyl Amine | Good | organic-chemistry.org |
Condensation Reactions and Imine Formation
The condensation of (S)-2-Methylbutan-1-amine with aldehydes and ketones is a fundamental reaction that leads to the formation of chiral imines, also known as Schiff bases. nbu.ac.innih.govsapub.org This reaction is typically reversible and involves the elimination of a water molecule. numberanalytics.comnih.gov The formation of the imine is often catalyzed by acid. numberanalytics.com
The mechanism proceeds through the nucleophilic attack of the primary amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. nih.gov Proton transfer and subsequent elimination of water from the carbinolamine generate a resonance-stabilized iminium ion, which is then deprotonated to yield the neutral imine. nih.gov
These chiral Schiff bases are valuable intermediates in asymmetric synthesis, where the stereocenter from the amine can direct the stereochemical outcome of subsequent reactions. nbu.ac.inmdpi.com
Below is a table summarizing the formation of Schiff bases from primary amines and carbonyl compounds.
| Carbonyl Compound | Primary Amine | Solvent | Product (Schiff Base) | Reference |
| Benzaldehyde | Ethylamine | Methanol | N-Benzylideneethanamine | nih.gov |
| 4-chlorobenzaldehyde | DL-Alanine | None (Microwave) | Chiral Schiff Base | nih.gov |
| 2,4-dihydroxybenzaldehyde | 2-aminophenol | Ethanol | Chiral Schiff Base | mdpi.com |
Nucleophilic Behavior and Derivatization
The lone pair of electrons on the nitrogen atom of (S)-2-Methylbutan-1-amine imparts nucleophilic character to the molecule. uobaghdad.edu.iq As a nucleophile, it can react with a variety of electrophilic centers. To participate in these reactions, the hydrochloride salt must typically be neutralized with a base to free the lone pair of the primary amine.
Common derivatization reactions involving the nucleophilic nature of primary amines include acylation and alkylation.
Acylation: (S)-2-Methylbutan-1-amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form amides. sapub.org The reaction with acyl chlorides is often vigorous and proceeds via a nucleophilic addition-elimination mechanism. sapub.org The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the N-substituted amide. sapub.org
Alkylation: The amine can also undergo nucleophilic substitution reactions with alkyl halides. researchgate.netnih.gov However, as mentioned earlier, this reaction can be difficult to control and may lead to over-alkylation. rsc.org The initial alkylation produces a secondary amine, which is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt. rsc.org
The following table provides examples of nucleophilic reactions of primary amines.
| Electrophile | Nucleophile (Amine) | Reaction Type | Product | Reference |
| Ethanoyl chloride | Ethylamine | Acylation | N-ethylethanamide | sapub.org |
| Alkyl Halide | Primary Amine | Alkylation (SN2) | Secondary Amine | researchgate.net |
| Acyl Azide (B81097) | Methanol (as C1 source) | N-methylation | N-methylated amine |
Reaction with Electrophiles
As a nucleophile, (S)-2-Methylbutan-1-amine reacts with a wide range of electrophiles. uobaghdad.edu.iq The reactivity is governed by the electron-rich nitrogen atom seeking an electron-deficient center. The general principle involves the donation of the nitrogen's lone pair of electrons to the electrophile's lowest unoccupied molecular orbital (LUMO). uobaghdad.edu.iq
Besides acyl chlorides and alkyl halides, other electrophiles that react with primary amines include:
Carbonyl Compounds: As discussed in the context of condensation reactions, aldehydes and ketones are common electrophiles that react with amines to form imines. numberanalytics.com
Epoxides: Amines can act as nucleophiles to open epoxide rings. This reaction is a useful method for synthesizing amino alcohols.
Michael Acceptors: Primary amines can undergo Michael addition to α,β-unsaturated carbonyl compounds.
The stereochemistry of the (S)-2-methylbutyl group can play a crucial role in these reactions, potentially leading to diastereoselective outcomes when new stereocenters are formed.
The table below illustrates the reaction of amines with various electrophiles.
| Electrophile Type | Example Electrophile | Amine | Product Type | Reference |
| α,β-Unsaturated Aldehyde | Acrolein | Cysteine Thiolate | Michael Adduct | uobaghdad.edu.iq |
| Heteroaromatic System | 2-methyl-4-phenyloxazole | Lithium Diethylamide (as base) | Alkylated Heterocycle | williams.edu |
| Disulfide | Dimer of 2-aminobenzenethiol | Enaminone | 4H-1,4-benzothiazine derivative |
Applications of S 2 Methylbutan 1 Amine Hydrochloride in Asymmetric Synthesis
As a Chiral Building Block for Complex Molecules
As a chiral building block, the (S)-2-methylbutyl group is integrated into the final structure of a target molecule, providing a fixed stereocenter from which other chiral centers may be established. This approach is fundamental to the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. nih.govsigmaaldrich.com
Synthesis of Chiral Amino Acids and Derivatives
While not a direct precursor to the proteinogenic amino acids, (S)-2-Methylbutan-1-amine is instrumental in the synthesis of non-natural and α-substituted α-amino acid derivatives. nih.govrsc.org Chiral amines are crucial for creating these complex structures, which are of interest in peptide and drug design. One established method involves the asymmetric hydrogenation of N-sulfonyl ketimino esters, catalyzed by nickel complexes, to produce chiral α-monosubstituted α-amino acid derivatives with high yields and enantiomeric excess. nih.gov Furthermore, biocatalytic methods using engineered amine dehydrogenases can achieve the asymmetric reductive amination of keto-acids, a process where chiral amines and their derivatives play a key role in establishing the stereochemistry of the final amino acid product. nih.gov
Construction of Chiral Drug Candidates and Bioactive Scaffolds
The synthesis of single-enantiomer drugs is a critical focus in the pharmaceutical industry to enhance efficacy and reduce potential side effects. nih.gov (S)-2-Methylbutan-1-amine hydrochloride serves as a key starting material for such targets, most notably in the synthesis of the antitubercular drug (S,S)-ethambutol. nih.gov The synthesis involves the key intermediate (S)-2-aminobutanol, which can be prepared from L-2-aminobutyric acid or synthesized from (S)-2-Methylbutan-1-amine. chemicalbook.comresearchgate.net This intermediate is then typically reacted with 1,2-dichloroethane (B1671644) to form the final ethambutol (B1671381) structure. google.compatsnap.com
Novel analogues of ethambutol have also been synthesized to improve potency and lipophilicity, using building blocks derived from similar chiral amine precursors. nih.gov Beyond tuberculosis treatment, derivatives of (S)-2-Methylbutan-1-amine have been investigated for other biological activities. For instance, N-acyl derivatives have been synthesized and tested for herbicidal and fungicidal properties, demonstrating the utility of the (S)-2-methylbutyl scaffold in agrochemical research.
Precursor for Chiral Auxiliaries
Chiral auxiliaries are compounds that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgresearchgate.net After the reaction, the auxiliary is removed and can often be recovered. Chiral primary amines like (S)-2-Methylbutan-1-amine are foundational precursors for various types of auxiliaries. nih.gov They can be converted into amides, imines, or more complex structures that effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less sterically hindered direction. thieme-connect.com For example, reaction with a carboxylic acid creates a chiral amide. Deprotonation of the α-carbon and subsequent alkylation often proceeds with high diastereoselectivity, controlled by the stereocenter of the amine auxiliary. Subsequent hydrolysis of the amide bond releases the new chiral carboxylic acid and recovers the amine. This strategy is a workhorse in asymmetric synthesis for producing enantiomerically pure compounds. nih.govwikipedia.org
Role in Chiral Ligand Design
In catalysis, a small amount of a chiral catalyst can generate large quantities of a chiral product. This compound is a valuable starting material for the synthesis of chiral ligands, which coordinate to metal centers or act as organocatalysts themselves.
Ligands for Transition Metal Catalysis
Chiral Schiff base ligands are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. nih.govnih.gov (S)-2-Methylbutan-1-amine has been used to create a variety of bidentate and tetradentate Schiff base ligands. These ligands, when complexed with transition metals such as copper, nickel, or vanadium, form catalysts for a range of asymmetric reactions. chemijournal.commdpi.com
A notable application is in the asymmetric oxidation of prochiral sulfides to chiral sulfoxides, which are important intermediates in medicinal chemistry. Vanadium complexes incorporating Schiff bases derived from (S)-2-Methylbutan-1-amine have been shown to effectively catalyze this transformation with high enantioselectivity. The steric bulk of the (S)-2-methylbutyl group on the ligand creates a chiral environment around the metal center, which dictates the stereochemical outcome of the oxidation.
| Sulfide Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Thioanisole | 1.0 | 95 | 85 |
| Methyl p-tolyl sulfide | 1.0 | 92 | 88 |
| Benzyl (B1604629) phenyl sulfide | 1.5 | 88 | 82 |
This table presents representative data for the asymmetric oxidation of various sulfides using a catalyst system based on a Schiff base ligand derived from (S)-2-Methylbutan-1-amine and a salicylaldehyde (B1680747) derivative complexed with vanadium.
Organocatalytic Applications
Organocatalysis is a subfield of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. Chiral primary amines and their derivatives are a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis. rsc.orgrsc.org (S)-2-Methylbutan-1-amine serves as a fundamental chiral scaffold for more complex organocatalysts.
For example, it can be readily converted into a chiral prolinamide catalyst by coupling with L-proline. Such catalysts are highly effective in asymmetric aldol (B89426) and Michael reactions. The primary amine portion forms an enamine intermediate with a ketone or aldehyde substrate, while the proline moiety and the chiral (S)-2-methylbutyl group work in concert to create a well-defined chiral pocket that controls the facial selectivity of the subsequent C-C bond formation. nih.govacs.orgcjcatal.com This cooperative catalysis strategy allows for the synthesis of complex acyclic and cyclic molecules with multiple stereocenters in high enantiomeric purity. nih.gov
Participation in Stereoselective Transformations
Chiral primary amines are fundamental tools in asymmetric synthesis, serving as precursors for chiral ligands, catalysts, or as removable chiral auxiliaries that direct the stereochemical outcome of a reaction. (S)-2-Methylbutan-1-amine, with its stereocenter at the C2 position, is a classic example of such a building block. bldpharm.comambeed.comlabnovo.com Despite its potential, detailed studies focusing solely on this amine in certain contexts are limited.
Asymmetric Mannich Reactions
The Mannich reaction, which forms a β-amino carbonyl compound, is a cornerstone of organic synthesis. nih.gov Its asymmetric variant is crucial for producing chiral amines and their derivatives. Chiral primary amines can act as organocatalysts, forming chiral enamines or iminium ions that react stereoselectively. kyoto-u.ac.jpbeilstein-journals.org They can also be incorporated as chiral auxiliaries on the imine component to direct nucleophilic attack.
While the utility of chiral primary amines in asymmetric Mannich reactions is well-established, specific examples detailing the performance of (S)-2-Methylbutan-1-amine as a catalyst or auxiliary, including yields and stereoselectivity data (diastereomeric ratios and enantiomeric excesses), are not prominently featured in published research. General methods often refer to broader classes of amines or more complex catalyst systems. nih.govnih.gov
Asymmetric Alkylation and Acylation Reactions
Asymmetric alkylation is a key method for creating new carbon-carbon bonds with stereocontrol. Chiral amines are frequently used to form chiral imines or enamines, which can then be deprotonated and alkylated diastereoselectively. nih.gov The chiral auxiliary guides the incoming electrophile to one face of the enolate. This strategy has been successfully applied using auxiliaries derived from similar amino acids like valine and phenylalanine. uoa.gr For instance, metallated enamines of chiral alkoxy amines derived from (S)-valine have been used for the asymmetric synthesis of 2-alkyloctanal, achieving enantiomeric excesses up to 58%. uoa.gr
Similarly, chiral auxiliaries like pseudoephenamine have proven highly effective in diastereoselective alkylation reactions, offering excellent stereocontrol and crystalline products that are easy to purify. harvard.edu Although (S)-2-Methylbutan-1-amine is structurally suited for this role, specific studies and corresponding data tables for its use in diastereoselective alkylation or acylation are not readily found.
Diastereoselective Reductions
The reduction of prochiral ketones is one of the most common methods for synthesizing chiral alcohols. wikipedia.org Chiral amines and their derivatives can be employed to create chiral reducing agents or can be attached to the substrate as a chiral auxiliary to direct hydride attack. For example, chiral oxazaborolidine catalysts, often derived from amino alcohols, are widely used for the enantioselective reduction of ketones. wikipedia.orgmdpi.com Biocatalytic reductions using dehydrogenases also represent a powerful method for this transformation. nih.govbiomedpharmajournal.org
However, the direct application of (S)-2-Methylbutan-1-amine as a controlling group in diastereoselective reductions of ketones or other carbonyls is not extensively detailed in the literature. While general principles of stereoselective reductions are well understood, organic-chemistry.org specific protocols and results for this particular amine are not available.
Derivatization and Functionalization of S 2 Methylbutan 1 Amine Hydrochloride
Formation of Amides and Sulfonamides
The primary amine group of (S)-2-methylbutan-1-amine is nucleophilic and readily reacts with electrophilic reagents to form stable amide and sulfonamide linkages. These reactions are fundamental in medicinal chemistry and materials science.
Amide Formation: The reaction of (S)-2-methylbutan-1-amine with acylating agents such as acyl chlorides, anhydrides, or esters results in the formation of N-((S)-2-methylbutyl)amides. libretexts.org This process, known as acylation, involves the transfer of an acyl group (RCO-) to the nitrogen atom of the amine. libretexts.org The initial step is the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent. libretexts.org This is followed by the elimination of a leaving group (e.g., chloride, carboxylate). libretexts.org A significant drawback of using acyl chlorides or anhydrides is the concurrent formation of an amine salt, which can be problematic if the amine is a valuable starting material. libretexts.org To circumvent this, the reaction can be performed in a two-phase system with an aqueous base like sodium hydroxide (B78521) to neutralize the acid byproduct and regenerate the free amine. libretexts.org
Sulfonamide Formation: Sulfonamides, which are important bioisosteres of amides, can be synthesized from (S)-2-methylbutan-1-amine. nih.gov These compounds exhibit similar geometries to amides but have different properties, such as improved hydrolytic stability. nih.gov A common method for sulfonamide synthesis is the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction is generally robust and high-yielding. nih.gov
Modern synthetic methods have enabled more direct routes. For instance, a one-pot synthesis can convert aromatic carboxylic acids and an amine into the corresponding sulfonamide. nih.gov This process involves the in-situ generation of a sulfonyl chloride from the carboxylic acid, which then reacts with the amine. nih.gov Other methods include the oxidation of thiols in the presence of an amine to directly form the sulfonamide linkage. organic-chemistry.org
Table 1: Selected Reagents for Amide and Sulfonamide Synthesis from Amines
| Reaction Type | Reagent Class | Example Reagent | Product |
|---|---|---|---|
| Amide Formation | Acyl Halide | Acetyl chloride | N-((S)-2-methylbutyl)acetamide |
| Amide Formation | Anhydride (B1165640) | Acetic anhydride | N-((S)-2-methylbutyl)acetamide |
| Amide Formation | Ester | Ethyl acetate (B1210297) | N-((S)-2-methylbutyl)acetamide |
| Sulfonamide Formation | Sulfonyl Halide | Benzenesulfonyl chloride | N-((S)-2-methylbutyl)benzenesulfonamide |
| Sulfonamide Formation | Carboxylic Acid* | Benzoic acid | N-((S)-2-methylbutyl)benzenesulfonamide |
*In combination with reagents for in-situ sulfonyl chloride formation. nih.gov
Synthesis of Substituted Amines and Diamines
Further functionalization of (S)-2-methylbutan-1-amine can be achieved through reactions that modify or extend the amine structure, leading to substituted amines and vicinal (1,2-) diamines. These motifs are prevalent in biologically active molecules and ligands for catalysis. nih.govresearchgate.net
Substituted Amines: Alkylation of (S)-2-methylbutan-1-amine can produce secondary and tertiary amines. However, direct alkylation with alkyl halides often leads to polyalkylation, making it difficult to control. libretexts.org A more controlled method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding substituted amine.
1,2-Diamine Synthesis: Vicinal diamines are key structural units in many chemical contexts. nih.govorganic-chemistry.org While many syntheses of 1,2-diamines start from alkenes, methods utilizing amine precursors are also valuable. researchgate.netorganic-chemistry.org A sophisticated strategy for preparing 1,2-diamines involves the catalytic C-H amination of sulfamate (B1201201) esters derived from N-alkylhydroxylamines. nih.gov This intramolecular reaction forms a cyclic intermediate which can then be reduced to yield a differentially protected 1,2-diamine. nih.gov For example, a sulfamate ester can undergo rhodium-catalyzed C-H insertion to form an oxathiadiazinane dioxide heterocycle. nih.gov Subsequent reduction of the N-O bond, for instance with a Zn(Cu) couple, opens the ring to afford the desired 1,2-diamine. nih.gov This two-step protocol allows for the generation of complex diamine products with diastereocontrol from chiral starting materials. nih.gov
Introduction of Protecting Groups
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with reactions at other sites in the molecule. This is achieved by introducing a protecting group, which can be later removed under specific conditions to regenerate the amine. organic-chemistry.org An ideal protecting group is easy to install in high yield, stable to a range of reaction conditions, and readily cleaved with high selectivity. tcichemicals.com
The most common protecting groups for amines are carbamates. masterorganicchemistry.com The nitrogen atom in a carbamate (B1207046) is significantly less nucleophilic than in an amine. organic-chemistry.orgmasterorganicchemistry.com Key protecting groups for (S)-2-methylbutan-1-amine include:
Boc (tert-Butoxycarbonyl): This is one of the most common amine protecting groups. tcichemicals.comfishersci.co.uk It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.comfishersci.co.uk The Boc group is stable under basic and nucleophilic conditions but is easily removed with strong acids, such as trifluoroacetic acid (TFA), or by heating. tcichemicals.commasterorganicchemistry.com
Cbz (Carboxybenzyl): Also known as the Z-group, it is installed using benzyl (B1604629) chloroformate. The Cbz group is stable to acidic conditions but can be cleaved by catalytic hydrogenation (e.g., using H₂ with a Palladium-on-carbon catalyst). masterorganicchemistry.com
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is stable under acidic and hydrogenation conditions but is cleaved by treatment with a mild base, such as piperidine. tcichemicals.com
The differential stability of these groups allows for an "orthogonal" protection strategy, where multiple amine groups in a molecule can be deprotected selectively by choosing the appropriate reaction conditions. organic-chemistry.org
Table 2: Common Protecting Groups for (S)-2-Methylbutan-1-amine
| Protecting Group | Abbreviation | Installation Reagent | Key Stability | Cleavage Conditions |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base, Hydrogenolysis | Strong Acid (e.g., TFA, HCl) tcichemicals.commasterorganicchemistry.comfishersci.co.uk |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Acid, Base | Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Acid, Hydrogenolysis | Base (e.g., Piperidine) tcichemicals.com |
| Benzyl | Bn | Benzyl bromide | Acid, Base | Catalytic Hydrogenation (H₂/Pd-C) fishersci.co.uk |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Troc-Cl | Acid, Base | Zn powder, Electrolysis tcichemicals.com |
Hydroxylamine (B1172632) Derivatives from Related Structures
Hydroxylamines (R-NH-OH) and their derivatives are compounds featuring a nitrogen atom bonded to a hydroxyl group. wikipedia.orgacdlabs.com They are distinct from amines but can be synthesized from related structures. For instance, N-substituted hydroxylamines with a carbon backbone similar to (S)-2-methylbutan-1-amine have been synthesized for research into new antimicrobial agents. acs.org These compounds can act as radical scavengers and inhibit essential bacterial enzymes like ribonucleotide reductase. acs.org
A relevant example is the synthesis of N-Hydroxy-3-methylbutan-1-amine. acs.org This compound, an isomer of a hydroxylated (S)-2-methylbutan-1-amine, was prepared by reacting isovaleraldehyde (B47997) (3-methylbutanal) with O-(trimethylsilyl)hydroxylamine in the presence of a borane/triethylamine complex. acs.org This demonstrates a synthetic route to hydroxylamine derivatives that possess a branched, five-carbon chain analogous to the structure of (S)-2-methylbutan-1-amine. According to IUPAC nomenclature, compounds of the type RNH-OH are named by prefixing the name of the radical R to "hydroxylamine". acdlabs.com
Advanced Analytical Methods for Research Oriented Characterization
Spectroscopic Techniques for Structural Elucidation within a Synthetic Context
Spectroscopic methods are indispensable for confirming the successful synthesis of (S)-2-Methylbutan-1-amine hydrochloride and for elucidating its precise chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure and stereochemical purity of this compound. Both ¹H and ¹³C NMR are utilized to provide detailed information about the connectivity and chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of the free amine, (S)-2-Methylbutylamine, in a deuterated solvent such as CDCl₃, provides characteristic signals for the different proton environments. chemistrysteps.com For the hydrochloride salt, these chemical shifts would be expected to shift downfield due to the electron-withdrawing effect of the protonated ammonium (B1175870) group (-NH₃⁺). The typical proton chemical shifts for the free amine are observed around 2.5-2.6 ppm for the methylene (B1212753) protons adjacent to the nitrogen, with other protons of the butyl chain appearing at higher fields. chemistrysteps.com The use of chiral derivatizing agents can be employed to distinguish between the enantiomers and determine enantiomeric excess by creating diastereomeric derivatives with distinct NMR signals. rsc.orgacs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-methylbutane, four distinct carbon signals are observed, indicating the four different chemical environments of the carbon atoms. docbrown.info In the case of (S)-2-Methylbutan-1-amine, the carbon atoms will exhibit characteristic chemical shifts. Data for the free amine, 2-methylbutylamine, shows distinct peaks for each of the five carbon atoms. chemicalbook.com Similar to ¹H NMR, the chemical shifts in the ¹³C NMR spectrum of the hydrochloride salt would be influenced by the protonation of the amine group.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H₂ | ~2.8-3.0 | ~45-50 |
| C2-H | ~1.8-2.0 | ~35-40 |
| C3-H₂ | ~1.2-1.4 | ~25-30 |
| C4-H₃ | ~0.9-1.0 | ~10-15 |
| C2-CH₃ | ~0.9-1.0 | ~15-20 |
Note: These are predicted values for the hydrochloride salt based on data for the free amine and related compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Reaction Product Identification
Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for identifying potential byproducts in a synthetic reaction. The molecular weight of this compound is 123.63 g/mol . sigmaaldrich.com
In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern of aliphatic amines is characterized by α-cleavage, where the bond between the carbon atom adjacent to the nitrogen and the next carbon in the chain is broken. This process leads to the formation of a stable iminium ion. For 2-methylbutylamine, the base peak in the mass spectrum is often observed at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment. nih.gov The analysis of the mass spectrum allows for the confirmation of the desired product and the identification of any impurities or side-products formed during synthesis.
Chromatographic Methods for Enantiomeric Excess Determination
Chromatographic techniques are essential for determining the enantiomeric excess (e.e.) of this compound, which is a measure of its stereochemical purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. science.gov For the analysis of chiral amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.comscience.gov The development of a successful chiral HPLC method involves optimizing the mobile phase composition, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. nih.govmdpi.com In some cases, derivatization of the amine with a chiral or achiral reagent can enhance the separation and detection. researchgate.net
Interactive Data Table: Illustrative Chiral HPLC Parameters
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210-220 nm) |
Note: These are illustrative parameters and would require optimization for the specific analysis of this compound.
Gas Chromatography (GC) with Chiral Columns
Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the enantiomeric separation of volatile compounds like amines. gcms.cz Cyclodextrin-based chiral capillary columns are commonly used for this purpose. mdpi.comgcms.cz The amine may need to be derivatized to improve its volatility and chromatographic behavior. Common derivatizing agents for amines in GC include trifluoroacetic anhydride (B1165640) or isocyanate reagents. chemicalbook.com The separation is based on the differential interaction of the enantiomeric derivatives with the chiral stationary phase.
Optical Rotation Measurements for Chirality Assessment
Optical rotation is a fundamental property of chiral molecules and provides a direct measure of a sample's chirality. wikipedia.orgmasterorganicchemistry.com A pure enantiomer will rotate the plane of plane-polarized light in a specific direction, either dextrorotatory (+) or levorotatory (-). chemistrysteps.com The magnitude of this rotation is expressed as the specific rotation, [α], which is a characteristic physical constant for a given compound under defined conditions (temperature, wavelength of light, solvent, and concentration). wikipedia.orgnihs.go.jp
For (S)-2-Methylbutan-1-amine, the free amine is denoted as (S)-(-)-2-Methylbutylamine, indicating that it is levorotatory. nih.gov The specific rotation of the hydrochloride salt, this compound, would need to be experimentally determined. The measurement of the optical rotation of a synthesized sample and its comparison to the literature value for the pure enantiomer allows for a qualitative assessment of its enantiomeric purity. While not as precise as chromatographic methods for determining high enantiomeric excesses, it serves as a quick and valuable confirmation of the chiral nature of the product. nih.gov
Computational and Theoretical Studies on S 2 Methylbutan 1 Amine Hydrochloride
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.com The goal is to identify the most stable conformers, which correspond to energy minima on the potential energy surface. drugdesign.org This analysis is crucial for understanding a molecule's physical properties and its interactions with other molecules, such as biological receptors.
For (S)-2-Methylbutan-1-amine hydrochloride, the key rotatable bonds are the C1-C2 and C2-C3 bonds. By systematically rotating these bonds and calculating the potential energy at each increment, a potential energy surface can be mapped. researchgate.net The most stable conformations are typically staggered arrangements, which minimize steric hindrance between bulky substituents, while eclipsed conformations represent energy maxima. lumenlearning.com
In the case of the C2-C3 bond of the 2-methylbutane backbone, rotation leads to different arrangements of the methyl and ethyl groups. The most stable conformation is the one where the large ethyl and methyl groups are anti to each other. Conformations where these groups are gauche (at a 60° dihedral angle) are slightly higher in energy due to steric strain. lumenlearning.com Similarly, rotation around the C1-C2 bond will position the aminomethyl group (-CH₂NH₃⁺) relative to the substituents on the chiral center. The lowest energy conformers will minimize the steric interactions between this group and the ethyl and methyl groups at the C2 position.
Energy minimization is the computational process of finding the geometry of a molecule that corresponds to a local or global minimum on its potential energy surface. drugdesign.org Starting from an initial guess, algorithms iteratively adjust the molecular geometry to lower the total energy until a stable point is reached. researchgate.net For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structures. The relative energies of these minimized conformers determine their population at a given temperature.
Table 1: Estimated Torsional Strain Energies for C-C Bond Rotations This table provides typical energy costs for eclipsed interactions, which are used in conformational analysis to estimate the relative energies of different conformers.
| Eclipsed Interaction | Estimated Energy Cost (kcal/mol) | Estimated Energy Cost (kJ/mol) |
|---|---|---|
| H || H | 1.0 | 4.0 lumenlearning.com |
| H || CH₃ | 1.4 | 6.0 lumenlearning.com |
| CH₃ || CH₃ | 3.1 | 13.0 lumenlearning.com |
| H || NH₃⁺ | ~1.5 | ~6.3 |
| CH₃ || NH₃⁺ | ~3.5 | ~14.6 |
Quantum Chemical Calculations of Spectroscopic Properties and Optical Rotation
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict various molecular properties with high accuracy. researchgate.netmdpi.com These calculations can simulate spectroscopic data and chiroptical properties like optical rotation.
For this compound, DFT calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) can predict its vibrational (FT-IR, Raman) and nuclear magnetic resonance (¹H and ¹³C NMR) spectra. researchgate.netnih.gov Calculated vibrational frequencies can be assigned to specific molecular motions, such as C-H stretching, N-H bending, and C-N stretching, aiding in the interpretation of experimental spectra. researchgate.net Similarly, calculated NMR chemical shifts provide a theoretical benchmark to confirm the structure and assign peaks in experimental NMR data. semanticscholar.org
Optical rotation, the rotation of plane-polarized light by a chiral molecule, is a defining characteristic of enantiomers. masterorganicchemistry.com The specific rotation is a standardized physical constant for a chiral compound. chemistrysteps.com Predicting the sign and magnitude of optical rotation from first principles is a challenging computational task. However, methods based on time-dependent density functional theory (TD-DFT) can calculate this property. The calculation requires an accurate, energy-minimized 3D structure of the molecule. nih.gov
Furthermore, empirical rules based on the electronic properties of the substituents around the chiral center can be used to predict the sign of the optical rotation. For an asymmetric carbon, the arrangement of groups with different electron-withdrawing or donating powers determines the direction of rotation. nih.gov For this compound, the substituents on the chiral carbon (C2) are H, methyl (-CH₃), ethyl (-CH₂CH₃), and the aminomethyl group (-CH₂NH₃⁺). The relative electron-withdrawing character of these groups would be analyzed to predict a positive (dextrorotatory) or negative (levorotatory) rotation. nih.gov
Table 2: Hammett Constants (σp) and Qualitative Prediction of Optical Rotation The Hammett constant σp quantifies the electron-withdrawing or -donating ability of a substituent. A more positive value indicates a stronger electron-withdrawing group. The predicted sign of rotation depends on the clockwise or counter-clockwise arrangement of these groups by decreasing σp value around the chiral center. nih.gov
| Group (at chiral center) | Typical Hammett Constant (σp) | Electronic Character |
|---|---|---|
| -CH₂NH₃⁺ | ~ +0.60 | Strongly Electron-Withdrawing |
| -H | 0.00 | Neutral Reference nih.gov |
| -CH₂CH₃ (Ethyl) | -0.15 | Electron-Donating |
| -CH₃ (Methyl) | -0.17 | Electron-Donating nih.gov |
Modeling of Enzyme-Substrate Interactions in Biocatalysis
This compound is a chiral amine, a class of compounds often synthesized using biocatalysts like amine transaminases (ATAs). nih.govresearchgate.net Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, is indispensable for understanding and engineering these enzymes for improved activity and selectivity. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an amine or a precursor ketone) when bound to the active site of another (a protein, such as a transaminase). nih.gov In the context of synthesizing a chiral amine, docking simulations can be used to model how a prochiral ketone substrate and the amine donor fit into the enzyme's active site. The simulation can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the substrate in an orientation conducive to stereoselective amine transfer. nih.gov
For an enzyme to produce (S)-2-Methylbutan-1-amine, the precursor ketone, 2-methylbutanal, would need to bind in a specific orientation relative to the enzyme's cofactor (pyridoxal phosphate, PLP). Modeling studies can rationalize why a wild-type enzyme might have low activity or the wrong selectivity. nih.gov For instance, simulations might show that steric clashes prevent the substrate from adopting the correct pose. This knowledge can then guide site-directed mutagenesis, where specific amino acid residues in the active site are changed to create more space or introduce favorable interactions, thereby enhancing catalytic efficiency and stereoselectivity towards the desired (S)-enantiomer. nih.govresearchgate.net
Transition State Analysis of Stereoselective Reactions
The stereochemical outcome of a chemical reaction is determined by the relative energies of the transition states leading to the different stereoisomeric products. doubtnut.com Transition state theory posits that the path with the lowest activation energy (the lowest-energy transition state) will be the dominant reaction pathway. Computational chemistry allows for the explicit calculation of the structures and energies of these fleeting transition states.
For reactions involving chiral centers, such as the synthesis or reaction of (S)-2-Methylbutan-1-amine, quantum chemical calculations can be employed to analyze the transition states of competing pathways. For example, in a nucleophilic substitution reaction at the chiral center, two pathways are possible: one leading to inversion of configuration (like in an Sₙ2 reaction) and one leading to retention of configuration. doubtnut.com
By locating the transition state structures for both pathways and calculating their energies (often using DFT or higher-level ab initio methods), chemists can predict which stereoisomer will be preferentially formed. The energy difference between the diastereomeric transition states directly correlates to the enantiomeric or diastereomeric excess of the product. This type of analysis is fundamental to understanding the origin of stereoselectivity and to designing new catalysts or reaction conditions that favor the formation of a single, desired stereoisomer. doubtnut.com
Future Research Directions and Emerging Trends
Sustainable and Green Synthesis Methodologies
The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign methods for producing chiral amines. Traditional synthetic routes often involve harsh conditions, stoichiometric reagents, and the generation of significant waste. oup.com Future research is centered on overcoming these limitations through biocatalysis and chemoenzymatic strategies.
Biocatalysis: Enzymes such as ω-transaminases (ω-TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) are at the forefront of green synthesis. scienceopen.comresearchgate.net These biocatalysts operate under mild aqueous conditions, exhibit high stereoselectivity, and reduce the environmental impact associated with heavy metal catalysts and organic solvents. nih.govacs.org Research is focused on:
Enzyme Engineering: Techniques like directed evolution and computational redesign are being used to create robust enzyme variants with broader substrate scopes, enhanced stability, and higher catalytic efficiency. nih.gov For instance, engineering AmDHs has enabled the direct synthesis of chiral amines from ketones using ammonia (B1221849), with water as the only byproduct. nih.gov
Cofactor Regeneration: The dependence of many enzymes on expensive cofactors like NAD(P)H has been a significant hurdle. nih.gov Innovative in-situ cofactor recycling systems are being developed to improve the economic viability of these processes on an industrial scale. acs.org
Immobilization: Supporting enzymes on materials like 2D zeolites can enhance their stability and reusability, making the process more cost-effective and suitable for continuous flow systems. oup.com
Chemoenzymatic Cascades: This approach combines the advantages of both chemical and biological catalysis in one-pot sequences. For example, a gold-catalyzed hydration of an alkyne can generate a ketone intermediate, which is then stereoselectively aminated by a transaminase to produce a chiral amine with excellent enantiomeric excess (>99% ee). acs.org These integrated processes reduce the need for intermediate purification steps, saving time, solvents, and energy. nih.govacs.org The development of such cascades for producing a wider range of aliphatic and functionalized amines from simple, renewable starting materials is a key research direction. oup.com
| Method | Key Features | Representative Research Finding | Citations |
| Biocatalysis (Amine Dehydrogenase) | Uses engineered enzymes (AmDHs) and ammonia; produces water as the only byproduct. | Achieved >88% yield for chiral amine synthesis at substrate concentrations up to 800 mM. | nih.gov |
| Chemoenzymatic Cascade (Gold/Transaminase) | One-pot conversion of alkynes to chiral amines via a ketone intermediate. | Preparative scale synthesis of (S)-methylbenzylamine from its alkyne precursor resulted in a 92% yield and >99% enantiomeric excess. | acs.org |
| Enzyme Immobilization (Transaminase on Zeolite) | Enhances biocatalyst stability and reusability for converting biomass-derived ketones. | Successful synthesis of various valuable chiral amines from prochiral ketones derived from biomass. | oup.com |
| Continuous-Flow Chemoenzymatic Synthesis | Integrates organo-enzymatic and bienzymatic steps in a continuous flow system for process intensification. | Achieved a high space-time yield up to 19.7 g L⁻¹ h⁻¹, a 35-fold increase compared to batch systems. | acs.org |
Application in Novel Chiral Catalyst Development
(S)-2-Methylbutan-1-amine and its derivatives are valuable building blocks for creating new chiral catalysts, particularly in the field of asymmetric organocatalysis. youtube.comyoutube.com Unlike metal-based catalysts, organocatalysts are often less toxic, more stable, and insensitive to air and moisture, aligning with green chemistry principles. youtube.com
Future research in this area focuses on:
Bifunctional Catalysts: Designing catalysts that incorporate both a chiral amine moiety (like one derived from (S)-2-Methylbutan-1-amine) and another functional group, such as a thiourea (B124793) or a Brønsted acid. nih.govamanote.com This bifunctionality allows the catalyst to activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent enantioselectivity. youtube.com For example, proline-amide thiourea catalysts have been successfully used in the Michael addition of acetone (B3395972) to nitroalkenes. amanote.com
Enamine and Iminium Ion Catalysis: Chiral primary and secondary amines are central to enamine and iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds. youtube.com Research is directed towards expanding the scope of these reactions to include new substrates and transformations, such as the catalytic asymmetric α-alkylation of aldehydes. youtube.com
Chiral Anion-Pairing Catalysis: The chiral ammonium (B1175870) salt formed from (S)-2-Methylbutan-1-amine hydrochloride can be used in phase-transfer catalysis or as a counterion in chiral anion-pairing catalysis. nih.gov This approach utilizes the chiral cation to control the stereochemical outcome of reactions involving anionic intermediates. The design of new chiral cations to influence a broader range of transformations remains an active area of investigation. nih.gov
High-Throughput Synthesis and Screening of Derivatives
To accelerate the discovery of new catalysts and bioactive molecules derived from (S)-2-Methylbutan-1-amine, high-throughput experimentation (HTE) is becoming indispensable. nih.gov This involves the rapid synthesis of large libraries of related compounds and screening them for desired properties.
Emerging trends in this field include:
Automated Synthesis Platforms: The use of robotic systems allows for the parallel synthesis of hundreds or thousands of derivatives of (S)-2-Methylbutan-1-amine under varied conditions. This enables the rapid exploration of structure-activity relationships. nih.gov
Rapid Screening Assays: A major bottleneck in HTE is the analysis of the products for yield and enantiomeric excess. nih.gov Future developments are focused on creating faster analytical methods. Novel colorimetric and fluorescence-based assays are being designed to allow for the rapid determination of catalyst activity and enantioselectivity in a microplate format. scienceopen.comnih.govmanchester.ac.uk For instance, a method using a diamine donor that generates a colored byproduct upon reaction provides a visual screen for transaminase activity. scienceopen.com Another innovative approach combines a fluorescent indicator displacement assay to measure concentration with circular dichroism (CD) to determine enantiomeric excess, allowing for the analysis of nearly 200 samples in under 15 minutes. nih.gov
| Technology | Purpose | Key Innovation | Citations |
| Colorimetric Assay | High-throughput screening of ω-transaminase (ω-TA) activity. | Uses a diamine donor that forms a colored polymer byproduct, enabling visual detection of successful reactions. | scienceopen.comnih.govmanchester.ac.uk |
| Fluorescence & Circular Dichroism | Rapid determination of both yield and enantiomeric excess (ee) of chiral amines. | A tandem optical method where fluorescence measures concentration and a CD-active complex measures ee. | nih.gov |
Advanced Computational Design of Chiral Transformations
Computational chemistry is an increasingly powerful tool for understanding and predicting the outcomes of asymmetric reactions, thereby accelerating catalyst design and process optimization. bioengineer.org
Future research directions are heavily invested in:
Transition State Modeling: Using Density Functional Theory (DFT) and other advanced computational methods to model the transition states of reactions catalyzed by derivatives of (S)-2-Methylbutan-1-amine. bioengineer.org These models help elucidate the mechanism of stereocontrol, explaining why a particular enantiomer is formed preferentially. For example, DFT calculations can reveal the critical interactions and conformational constraints that govern diastereoselectivity and chirality transfer in complex rearrangements. bioengineer.org
Data-Driven Catalyst Design: Integrating large datasets of computationally derived transition state structures and their associated energies with machine learning algorithms. chemrxiv.org This data-driven approach can identify patterns that are not immediately obvious to human researchers, leading to the design of novel catalysts with improved enantioselectivity. Web-based platforms are being developed to share these datasets and design tools, fostering wider collaboration. chemrxiv.org
Predictive Enzyme Engineering: Computational tools like molecular docking and AI-driven protein structure prediction (e.g., AlphaFold) are revolutionizing biocatalyst development. nih.gov These methods can predict how a substrate will bind to an enzyme's active site and guide the rational design of mutations to improve catalytic activity and selectivity for desired transformations, including the synthesis of specific chiral amines. nih.gov
Q & A
Q. What are the common synthetic routes for (S)-2-Methylbutan-1-amine hydrochloride?
this compound is typically synthesized via reductive amination of 2-methylbutyraldehyde using ammonia and hydrogen gas in the presence of a chiral catalyst (e.g., Rhodium complexes) to ensure enantioselectivity. The intermediate amine is then treated with hydrochloric acid to form the hydrochloride salt. Purification involves recrystallization from ethanol or methanol to achieve >98% purity .
Q. How is the enantiomeric purity of this compound validated?
Chiral high-performance liquid chromatography (HPLC) with a cellulose-based chiral stationary phase (e.g., Chiralpak IC) is commonly employed. Nuclear magnetic resonance (NMR) analysis using chiral shift reagents (e.g., Eu(hfc)₃) can also confirm enantiomeric excess (ee) by splitting proton signals in the NMR spectrum .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : and NMR provide structural confirmation (e.g., δ ~2.8 ppm for NH₂ protons, δ ~50 ppm for the chiral carbon).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated: 121.0895, observed: 121.0892).
- Melting Point Analysis : Typically ranges between 180–185°C for the hydrochloride salt .
Q. How is the compound purified to remove byproducts?
Recrystallization from polar solvents (ethanol/water mixtures) or column chromatography using silica gel and eluents like dichloromethane:methanol (9:1) effectively removes impurities. Ion-exchange chromatography may also isolate the hydrochloride form .
Q. What safety precautions are required during handling?
Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; acute exposure may cause respiratory irritation. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome during synthesis?
Enantioselectivity is highly dependent on the catalyst system (e.g., Rhodium with chiral phosphine ligands) and solvent polarity. Protic solvents like methanol stabilize transition states, improving ee by ~15% compared to aprotic solvents. Temperature control (<40°C) minimizes racemization .
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
The primary amine group participates in nucleophilic attacks, facilitated by its lone pair on nitrogen. Steric hindrance from the 2-methyl substituent slows reactions at the β-carbon but enhances selectivity in asymmetric syntheses. Density functional theory (DFT) studies suggest a transition state favoring S-configuration retention .
Q. How is this compound utilized in studying serotonin receptor selectivity?
(S)-2-Methylbutan-1-amine derivatives are functionalized to probe serotonin 5-HT receptor binding. Radioligand displacement assays (e.g., using -mesulergine) quantify affinity (K values). Functional selectivity (G-protein vs. β-arrestin pathways) is assessed via cAMP accumulation and ERK phosphorylation assays .
Q. What strategies mitigate hygroscopicity in storage?
Store under inert gas (argon) in desiccators with silica gel. Lyophilization reduces water content to <0.1% w/w. Formulating as a co-crystal with pharmaceutically acceptable co-formers (e.g., succinic acid) improves stability .
Q. How does isotopic labeling (e.g., 15N^{15}N15N) aid in metabolic studies?
-labeled this compound enables tracking via mass spectrometry in pharmacokinetic studies. In rat models, -labeling revealed a plasma half-life of 2.3 hours and primary excretion via renal pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
